molecular formula C15H23N5O B2739851 5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 932113-94-5

5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

Cat. No.: B2739851
CAS No.: 932113-94-5
M. Wt: 289.383
InChI Key: ZPSSDEDGCHQSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (CAS# 932113-94-5) is a small molecule compound belonging to the pyrazolo[3,4-b]pyridine class, which are characterized by a fused bicyclic structure known to mimic purine bases and exhibit significant pharmacological potential . This compound has been specifically investigated as a potent phosphodiesterase-4 (PDE4) inhibitor . The mechanism of action involves the selective inhibition of the PDE4B enzyme, which hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) . By elevating intracellular cAMP levels in immune and inflammatory cells, this inhibitor can suppress the release of pro-inflammatory mediators, positioning it as a valuable tool for researching pathways involved in inflammatory diseases . Its primary research value lies in the study of chronic obstructive pulmonary disease (COPD), asthma, allergic rhinitis, and atopic dermatitis . The molecular structure features a 1-ethyl group on the pyrazole ring and a tetrahydro-2H-pyran-4-ylamino group at the 4-position, which are common in patented PDE4 inhibitor compounds . The 5-aminomethyl side chain provides a potential handle for further chemical modification or conjugation. With a molecular formula of C15H23N5O and a molecular weight of 289.38 g/mol, this compound is supplied for research applications only . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(aminomethyl)-1-ethyl-6-methyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-8,16H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSSDEDGCHQSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is a compound that has garnered attention due to its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H23N5O
  • Molecular Weight : 289.38 g/mol
  • CAS Number : 932113-94-5

Antiviral Properties

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit antiviral properties. Specifically, compounds within this class have shown efficacy against various viruses, including β-coronaviruses. The structural modifications in the pyrazolo scaffold enhance binding affinity to target proteins involved in viral replication and pathogenesis .

Kinase Inhibition

The compound has been investigated for its role as a selective inhibitor of certain kinases. For example, studies have demonstrated that modifications to the pyrazolo structure can lead to increased potency against kinases such as CSNK2A2, which is implicated in multiple cellular processes including cell proliferation and survival. The introduction of specific substituents can significantly alter the compound's inhibitory activity and selectivity .

The biological activity of 5-(aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is primarily attributed to its ability to form hydrogen bonds with key amino acids in the active sites of target enzymes. This interaction is crucial for inhibiting enzymatic activity and disrupting signaling pathways associated with disease progression .

Case Studies

  • Inhibition of p38 MAP Kinase : A study highlighted the development of selective inhibitors derived from pyrazolo compounds that showed high oral bioavailability and significant inhibition of p38 MAP kinase, a target for inflammatory diseases. The incorporation of specific moieties led to compounds with improved drug-like properties .
  • Antiviral Activity Against MHV : Another investigation focused on the antiviral efficacy against Mouse Hepatitis Virus (MHV), revealing that certain derivatives exhibited enhanced potency due to structural optimization at specific positions on the pyrazolo ring .

Data Summary Table

PropertyValue
Molecular FormulaC15H23N5O
Molecular Weight289.38 g/mol
CAS Number932113-94-5
Antiviral ActivityEffective against β-coronaviruses
Kinase InhibitionSelective for CSNK2A2
Oral BioavailabilityHigh

Scientific Research Applications

Introduction to 5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine

5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. This compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. Studies focusing on similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Properties

Pyrazolo[3,4-b]pyridines have been investigated for their anticancer effects. Compounds within this class have demonstrated cytotoxic activity against different cancer cell lines. For instance, molecular docking studies suggest that these compounds can bind effectively to targets involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo compounds has been documented in various studies. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Neurological Applications

Emerging research suggests that pyrazolo[3,4-b]pyridines may possess neuroprotective properties. They could be explored as candidates for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated a series of pyrazolo derivatives for their antimicrobial activity against E. coli and S. aureus. The compounds were synthesized using standard organic reactions and characterized using NMR and mass spectrometry. Results indicated that certain derivatives exhibited MIC values as low as 0.21 μM against Pseudomonas aeruginosa, demonstrating promising antimicrobial efficacy .

Case Study 2: Anticancer Activity

Research published in Sci. Pharm. highlighted the synthesis of novel pyrazolo derivatives that showed cytotoxic effects on human cancer cell lines. The study utilized MTT assays to assess cell viability and molecular docking to predict binding interactions with key proteins involved in cancer cell proliferation .

Case Study 3: Neuroprotective Effects

A review article discussed various pyrazolo compounds and their potential neuroprotective effects in models of neurodegeneration. The findings suggest that these compounds could inhibit oxidative stress pathways and promote neuronal survival, warranting further investigation into their therapeutic applications .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[3,4-b]pyridine vs. Pyridine cores (as in the target compound) are more lipophilic, favoring CNS-targeted applications .

Substituent Effects

  • Aminomethyl vs. Oxadiazole-Piperazinyl (Target vs. EPPA-1): EPPA-1’s oxadiazole-piperazinyl group enhances PDE4 binding (IC₅₀ = 38 nM) but may increase molecular weight and complexity. The target compound’s aminomethyl group could offer simpler pharmacokinetics and fewer off-target interactions .
  • Tetrahydro-2H-pyran-4-yl Group :
    • Common in both the target compound and EPPA-1, this substituent improves metabolic stability by shielding labile sites from cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole or pyridine precursors with functionalized amines. For example:

  • Step 1 : React a pyrazolo[3,4-b]pyridine core with ethylating agents (e.g., ethyl iodide) in dry acetonitrile under reflux to introduce the ethyl group .
  • Step 2 : Introduce the tetrahydro-2H-pyran-4-amine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Step 3 : Purify intermediates via column chromatography or recrystallization from polar aprotic solvents (e.g., acetonitrile) .
    • Key Data :
StepReaction ConditionsYield (%)Purity (HPLC)
1Reflux, 24 h65–70≥95%
2Pd(OAc)₂, 100°C50–55≥90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the aminomethyl group (δ 3.2–3.5 ppm), pyran ring protons (δ 1.5–2.1 ppm), and pyrazole aromatic protons (δ 7.0–8.5 ppm) .
  • HPLC-MS : Confirm molecular ion ([M+H]+) and monitor purity (>98% for pharmacological studies) .
  • IR Spectroscopy : Identify NH stretching (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer :

  • Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., cyclization or amine coupling) .
  • Combine with cheminformatics to predict solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics .
  • Validate computational predictions experimentally via reaction monitoring (e.g., in situ IR or LC-MS) .

Q. What statistical methods resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer :

  • Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) affecting yield discrepancies. For example, a 2³ factorial design can identify interactions between solvent polarity, reaction time, and temperature .
  • Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural features (e.g., substituent electronegativity) with bioactivity variations .

Q. What strategies mitigate side reactions during functional group modifications (e.g., aminomethylation)?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) with tert-butoxycarbonyl (Boc) groups before aminomethylation .
  • Catalyst Screening : Test palladium or copper catalysts for selectivity in cross-coupling reactions. For example, CuI/1,10-phenanthroline reduces homocoupling byproducts .
  • Reaction Monitoring : Use TLC or HPLC to detect intermediates and terminate reactions before degradation .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity reports for this compound?

  • Methodological Answer :

  • Standardize Assays : Compare IC50 values under identical conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition data may arise from ATP concentration variations .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphism or stereochemical impurities .

Experimental Design and Optimization

Q. What are best practices for designing high-throughput screens (HTS) for derivatives of this compound?

  • Methodological Answer :

  • Library Design : Use parallel synthesis to vary substituents (e.g., alkyl/aryl groups on the pyran ring) .
  • Automation : Implement liquid handlers for consistent reagent dispensing and plate readers for absorbance/fluorescence assays .
  • Control Groups : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize interplate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.